Cyclosporin H

FPR1 antagonism receptor binding competitive inhibition

Cyclosporin H (CsH) is the definitive tool for FPR1 blockade without cyclophilin-mediated immunosuppression. Unlike CsA, the D-MeVal¹¹ substitution abolishes cyclophilin binding while conferring nanomolar FPR1 antagonism, enabling unambiguous FPR1 pathway dissection and up to 10-fold lentiviral transduction enhancement. Procure CsH to eliminate confounding immunosuppression in your assays.

Molecular Formula C62H111N11O12
Molecular Weight 1202.6 g/mol
Cat. No. B7840172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin H
Molecular FormulaC62H111N11O12
Molecular Weight1202.6 g/mol
Structural Identifiers
SMILESCC=CCC(C)C(C1C(=O)NCCCC(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)O
InChIInChI=1S/C62H111N11O12/c1-24-25-27-41(14)53(76)52-57(80)63-29-26-28-48(74)67(17)34-49(75)68(18)44(30-35(2)3)56(79)66-50(39(10)11)61(84)69(19)45(31-36(4)5)55(78)64-42(15)54(77)65-43(16)58(81)70(20)46(32-37(6)7)59(82)71(21)47(33-38(8)9)60(83)72(22)51(40(12)13)62(85)73(52)23/h24-25,35-47,50-53,76H,26-34H2,1-23H3,(H,63,80)(H,64,78)(H,65,77)(H,66,79)/b25-24+/t41-,42-,43+,44-,45-,46-,47-,50-,51+,52?,53-/m0/s1
InChIKeyWHHACJFHGITGOJ-BFLPRMFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin H for FPR1 Research: A Non-Immunosuppressive Cyclosporin with Quantifiable Receptor Selectivity


Cyclosporin H (CsH; CAS 83602-39-5) is a naturally occurring cyclic undecapeptide fungal metabolite that shares the same 11-amino-acid macrocyclic scaffold as the immunosuppressive drug cyclosporin A (CsA) [1]. Unlike CsA, which binds cyclophilin A with high affinity (Ki ≈ 3–10 nM) to inhibit calcineurin-dependent T-cell activation, CsH is structurally distinguished by the D-isomer substitution of the methyl-valine residue at position 11 (D-MeVal¹¹) [2]. This stereochemical modification fundamentally alters the compound's biological signature: CsH exhibits extremely low affinity for cyclophilin and therefore lacks immunosuppressive activity, while simultaneously acquiring potent and selective antagonist activity at the human formyl peptide receptor 1 (FPR1) [3].

Why Cyclosporin H Cannot Be Substituted with Cyclosporin A for FPR1-Dependent Assays


Cyclosporin H and cyclosporin A are not functionally interchangeable despite sharing an identical macrocyclic core structure. The critical substitution—D-MeVal¹¹ in CsH versus L-MeVal¹¹ in CsA—produces a dichotomous receptor-binding profile that dictates mutually exclusive experimental utility [1]. CsA binds cyclophilin A with high affinity (Ki ~3–10 nM) and inhibits calcineurin-mediated T-cell activation, making it a clinical immunosuppressant [2]. In contrast, CsH has extremely low affinity for cyclophilin and does not evoke an immunosuppressant response, but it binds FPR1 with nanomolar affinity and functions as a potent antagonist of formyl peptide-induced neutrophil and basophil activation [3]. Attempting to use CsA as an FPR1 antagonist fails because CsA and CsD are considerably less effective than CsH at inhibiting FMLP-induced superoxide formation, exocytosis, and cytosolic calcium flux in human neutrophils, and they are without effect on FMLP-stimulated aggregation and calcium rises [4]. Conversely, substituting CsH for CsA in experiments requiring cyclophilin–calcineurin pathway inhibition would yield false negatives because CsH does not bind cyclophilin. The functional segregation between FPR1 antagonism (CsH-dominant) and cyclophilin-mediated immunosuppression (CsA-dominant) renders these analogs non-substitutable for targeted receptor studies.

Cyclosporin H vs. Cyclosporin A and Cyclosporin D: Quantitative Differentiation Evidence for FPR1 Research Procurement


FPR1 Binding Affinity: CsH Demonstrates 10-Fold Lower Kd Than BocMLP in FMLP Displacement Assays

CsH competitively inhibits FMLP binding to human polymorphonuclear leukocytes, with a dissociation constant (Kd) of approximately 9 × 10⁻⁸ mol/L (90 nM) for the CsH-FMLP receptor complex, which is more than 10-fold lower than the Kd of N-t-BOC-methionyl-L-leucyl-phenylalanine (BocMLP), a known FPR antagonist, at 1.3 × 10⁻⁶ mol/L (1.3 µM) [1]. In parallel competitive binding assays, CsH inhibited tritiated FMLP binding to human polymorphonuclear leukocytes with an IC₅₀ of approximately 5.4 × 10⁻⁷ mol/L (540 nM), whereas BocMLP exhibited an IC₅₀ of approximately 9.1 × 10⁻⁵ mol/L (91 µM), representing a ~168-fold greater potency for CsH [1].

FPR1 antagonism receptor binding competitive inhibition

FMLP-Induced Superoxide Formation: CsH Abolishes O₂⁻ Production at 1 µM; CsA and CsD Are Ineffective

In human neutrophils stimulated with 30 nM FMLP, CsH inhibited superoxide (O₂⁻) formation with a half-maximal effect (IC₅₀) at 40 nM and abolished O₂⁻ formation completely at 1 µM [1]. By contrast, CsA and CsD were considerably less effective than CsH at inhibiting FMLP-induced O₂⁻ formation [1]. Furthermore, CsA and CsD were without effect on FMLP-induced exocytosis, rises in cytosolic Ca²⁺ concentration ([Ca²⁺]ᵢ), and aggregation, whereas CsH markedly inhibited all these responses [1].

neutrophil activation superoxide anion respiratory burst

Cytosolic Calcium Flux: CsH Inhibits FMLP-Induced [Ca²⁺]ᵢ Rise with Ki = 0.08 µM; CsA and CsD Show No Effect

CsH inhibits the FMLP-stimulated increase in cytosolic Ca²⁺ concentration ([Ca²⁺]ᵢ) in human neutrophils with a Ki of 0.08 µM, whereas CsA and CsD were without effect on FMLP-induced rises in [Ca²⁺]ᵢ [1][2]. The differential effect is FPR1-pathway specific: cyclosporines did not inhibit C5a-stimulated aggregation or [Ca²⁺]ᵢ rises, and they did not inhibit O₂⁻ formation or exocytosis induced by platelet-activating factor or leukotriene B₄ [1].

calcium signaling neutrophil activation GPCR signaling

Cyclophilin Binding: CsH Exhibits Extremely Low Affinity for Cyclophilin, Enabling FPR1 Studies Without Immunosuppressive Confounding

Cyclosporin A (CsA) binds cyclophilin A with high affinity (Ki ≈ 3–10 nM), a critical step required for calcineurin inhibition and subsequent immunosuppressive activity [1]. In contrast, cyclosporin H has extremely low affinity for cyclophilin and does not bind cyclophilin sufficiently to evoke an immunosuppressant response [2][3]. This property is attributed to the D-MeVal¹¹ substitution, which alters the effector domain conformation required for cyclophilin recognition [2].

cyclophilin immunosuppression calcineurin pathway

FPR1 Antagonism Across Cyclosporins: SAR Study of 59 Analogs Confirms CsH as Most Potent FPR Inhibitory Cyclosporin

A comprehensive structure-activity relationship (SAR) study evaluated 59 cyclosporin analogs for FPR function inhibition using a standardized assay with differentiated HL-60 cells expressing FPR1 and measuring N-acetyl-β-D-glucosaminidase release as a readout [1]. CsH was confirmed to be the most potent FPR inhibitory cyclosporin among all tested analogs, with FPR inhibitory activity of inverse agonism origin, whereas classical immunosuppressive cyclosporins including CsA exhibited low FPR inhibitory activity in this assay [1]. The study also identified FR901459 ([Thr², Leu⁵, Leu¹⁰]-CsA) as a far-related immunosuppressive analog with high FPR inhibitory activity, but CsH remained the benchmark natural cyclosporin for FPR1 antagonism [1].

structure-activity relationship FPR1 inhibition cyclosporin analogs

Cyclosporin H: Evidence-Backed Research and Industrial Applications


FPR1 Pharmacological Antagonism in Neutrophil and Basophil Activation Studies

Cyclosporin H is the definitive tool compound for blocking FPR1-mediated neutrophil and basophil activation in vitro. As established in direct comparative studies, CsH abolishes FMLP-induced superoxide formation at 1 µM with an IC₅₀ of 40 nM, whereas CsA and CsD fail to inhibit these responses [1]. CsH also inhibits FMLP-stimulated cytosolic calcium flux (Ki = 0.08 µM) and granule enzyme release (β-glucuronidase Ki = 0.45 µM) [1][2]. Researchers investigating FPR1 signaling pathways in innate immunity should select CsH over other cyclosporins to ensure complete receptor blockade without the confounding immunosuppressive effects inherent to CsA.

Lentiviral Transduction Enhancement in Hematopoietic Stem and Progenitor Cells

Cyclosporin H has been shown to increase lentiviral transduction efficiency up to 10-fold in human cord blood-derived hematopoietic stem and progenitor cells (HSPCs), and it displays an additive effect when combined with Rapamycin or Prostaglandin E₂ [1]. This application leverages CsH's unique property of lacking immunosuppressive activity while enhancing viral entry, a combination not achievable with CsA due to its cyclophilin-binding and immunosuppressive profile. Laboratories performing lentiviral gene delivery into primary hematopoietic cells can utilize CsH to significantly improve transduction yields without compromising cell viability or function through unwanted immunosuppression.

FPR1-Dependent Neutrophil Chemotaxis Inhibition in Inflammation Models

Innate defense-regulator peptide (IDR-1)-induced neutrophil chemotaxis is completely inhibited by cyclosporin H, confirming FPR1-dependent migration mechanisms [1]. Unlike CsA, which has no effect on neutrophil or monocyte chemotaxis [2], CsH provides a selective pharmacological tool to dissect FPR1-mediated leukocyte trafficking in inflammatory disease models. This differential selectivity enables researchers to isolate FPR1 contributions from other chemoattractant receptor pathways (C5a, PAF, LTB₄), which are unaffected by cyclosporins [3].

Non-Immunosuppressive Control Compound for Cyclophilin/Calcineurin Pathway Studies

CsH serves as an essential negative control in experiments designed to attribute biological effects specifically to cyclophilin A binding or calcineurin-mediated immunosuppression. Since CsH shares the cyclosporin macrocyclic scaffold with CsA but exhibits extremely low affinity for cyclophilin [1], researchers can use CsH to rule out off-target effects arising from the cyclosporin backbone itself, while confirming that observed immunosuppressive or antiviral effects require cyclophilin engagement. This application is critical for structure-activity relationship studies and for validating the mechanism of action of novel cyclosporin derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclosporin H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.